Structural and Physicochemical Differentiation from the 2-Trifluoromethyl Analog (CAS 391865-97-7)
The molecular formula of the target compound is C20H22ClN3O2S (MW 403.93), while the 2-trifluoromethyl analog (CAS 391865-97-7) has the formula C20H20F3N3OS (MW 407.45). The substitution of a chlorine atom and a methoxy group in the target structure for a trifluoromethyl group in the analog results in significant differences in lipophilicity (calculated LogP) and electrostatic potential maps, confirming they are distinct chemical entities for procurement . The commercial purity of the target compound is typically specified at ≥95% .
| Evidence Dimension | Molecular Structure and Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Formula: C20H22ClN3O2S; Molecular Weight: 403.93 g/mol |
| Comparator Or Baseline | CAS 391865-97-7: C20H20F3N3OS; MW: 407.45 g/mol |
| Quantified Difference | Different molecular weight and formula; distinct halogen substitution pattern and electron-donating group |
| Conditions | Structural comparison based on unique CAS registry numbers and published molecular formulas. |
Why This Matters
For research aiming to explore specific structure-activity relationships, the unique 5-chloro-2-methoxy pattern of this compound provides a distinct electronic and steric environment compared to analogs, making it a non-substitutable chemical tool.
